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molecular formula C5H5NOS B1269734 3-Aminothiophene-2-carbaldehyde CAS No. 56489-01-1

3-Aminothiophene-2-carbaldehyde

Cat. No. B1269734
M. Wt: 127.17 g/mol
InChI Key: TUNKHKHXIIAGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05374635

Procedure details

To a solution of 3-amino-2-formylthiophene (10 g, 78 mmol) in EtOH (50 mL) was added a mixture of aqueous NaOH (50 mL, 5%) and sodium pyruvate (17.16 g, 156 mmol). The mixture was heated to 60° C. for 2 hr. The mixture was cooled and washed with Et2O: EtOAc 1:1 and then acidified with 1 N HCl to pH 3 at 0° C. The mixture was filtered and the solid was air dried to give 10 g (71%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
sodium pyruvate
Quantity
17.16 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=O.[OH-].[Na+].[C:11]([O-:16])(=[O:15])[C:12]([CH3:14])=O.[Na+]>CCO>[S:4]1[C:3]2[C:2](=[N:1][C:12]([C:11]([OH:16])=[O:15])=[CH:14][CH:7]=2)[CH:6]=[CH:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(SC=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
sodium pyruvate
Quantity
17.16 g
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with Et2O: EtOAc 1:1
CUSTOM
Type
CUSTOM
Details
acidified with 1 N HCl to pH 3 at 0° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=NC(=CC=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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